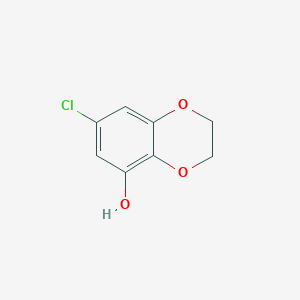
2-(bromomethyl)-5-methoxybenzonitrile
Overview
Description
2-(Bromomethyl)-5-methoxybenzonitrile (BMMB) is an organic compound that has been widely studied in scientific research due to its unique properties and potential applications. BMMB is a versatile building block for organic synthesis, and it has been used in a variety of applications, such as drug synthesis, peptide synthesis, and the preparation of polymers and other materials. BMMB has also been studied for its potential as a therapeutic agent, and its mechanism of action has been explored in several scientific studies.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5-methoxybenzonitrile has been studied in several scientific studies. This compound has been found to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have both therapeutic and toxic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several scientific studies. This compound has been found to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has also been found to have neuroprotective and neuroregenerative effects, and it has been shown to reduce pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
The use of 2-(bromomethyl)-5-methoxybenzonitrile in laboratory experiments has several advantages. This compound is a versatile building block for organic synthesis, and it has a high yield and a short reaction time. Additionally, this compound is relatively inexpensive and easy to obtain. The main limitation of this compound is that it is toxic and should be handled with care.
Future Directions
The potential applications of 2-(bromomethyl)-5-methoxybenzonitrile are still being explored, and there are several possible future directions for research. One potential future direction is to explore the potential of this compound as a therapeutic agent. Additionally, further research could be conducted to explore the effects of this compound on other biological systems, such as the immune system and the cardiovascular system. Additionally, research could be conducted to explore the potential of this compound as a drug delivery system, as well as to explore the potential of this compound as a scaffold for the synthesis of other compounds. Finally, further research could be conducted to explore the potential of this compound as a diagnostic tool, as well as to explore the potential of this compound as a catalyst for organic reactions.
Scientific Research Applications
2-(bromomethyl)-5-methoxybenzonitrile has been extensively studied in scientific research due to its unique properties and potential applications. This compound has been used in a variety of applications, such as drug synthesis, peptide synthesis, and the preparation of polymers and other materials. This compound has also been studied for its potential as a therapeutic agent, and its mechanism of action has been explored in several scientific studies.
properties
IUPAC Name |
2-(bromomethyl)-5-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJLXNZAQVSWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)
![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)
![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)









